molecular formula C4H5BrN2 B3225190 4-(bromomethyl)-1H-pyrazole CAS No. 1246311-85-2

4-(bromomethyl)-1H-pyrazole

Cat. No.: B3225190
CAS No.: 1246311-85-2
M. Wt: 161 g/mol
InChI Key: JHJBLQAEVUCPOQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromomethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups .

Properties

IUPAC Name

4-(bromomethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJBLQAEVUCPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1H-pyrazole typically involves the bromination of 1H-pyrazole derivatives. One common method is the radical bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Methyl-substituted pyrazoles.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(Bromomethyl)-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's bromomethyl group enhances its reactivity, facilitating further transformations to yield diverse derivatives with tailored properties .

Synthesis of Bioactive Compounds
The compound is also employed in the synthesis of bioactive molecules, including enzyme inhibitors and other pharmacologically active substances. Its structure allows for modifications that can lead to compounds with specific biological activities, making it a valuable tool in medicinal chemistry .

Biological Applications

Enzyme Inhibitors
Research has demonstrated that this compound can act as an inhibitor of liver alcohol dehydrogenase, showcasing its potential in treating conditions related to alcohol metabolism . This property underscores its significance in pharmacology, particularly for developing therapies aimed at metabolic disorders.

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including those derived from this compound, exhibit anticancer properties. These compounds have been evaluated for their effectiveness against various cancer types, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key cellular pathways involved in tumor growth and proliferation .

Antidiabetic and Antioxidant Activities
Emerging research highlights the anti-diabetic and antioxidant activities of pyrazole derivatives synthesized from this compound. These compounds have shown promise in inhibiting xanthine oxidase and demonstrating beneficial effects on glucose metabolism . Such properties make them candidates for further investigation in diabetes management.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used to produce specialty chemicals with specific functionalities. Its ability to undergo various chemical reactions makes it suitable for creating materials with desired physical and chemical properties .

Case Studies

Application Area Details References
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals; enhances reactivity for complex synthesis.
Biological Activity Inhibitor of liver alcohol dehydrogenase; potential therapeutic applications.
Anticancer Research Evaluated for efficacy against multiple cancer types; inhibits tumor growth pathways.
Antidiabetic Properties Exhibits antioxidant activity; potential role in glucose metabolism regulation.
Industrial Use Utilized in the production of specialty chemicals with tailored properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Pyrazole Derivatives and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
4-(Bromomethyl)-1H-pyrazole C₄H₅BrN₂ 175.01 Bromomethyl at C4 Intermediate for drug synthesis
5-(4-Bromophenyl)-1-methyl-1H-pyrazole C₁₀H₁₀BrN₂ 251.11 Bromophenyl at C5, methyl at N1 Anticancer agent precursors
4-Bromo-1-(chloromethyl)-1H-pyrazole C₄H₄BrClN₂ 195.45 Bromo at C4, chloromethyl at N1 Cross-coupling reactions
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole C₁₁H₁₁BrN₂ 259.13 Bromomethyl at C4, phenyl at C3 Agrochemical intermediates
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 267.10 Bromo at C4, methoxy at C3, phenyl at N1 Patent applications (undisclosed use)

Reactivity and Functionalization

  • Bromomethyl vs. Chloromethyl Groups :

    • Bromomethyl derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to the weaker C-Br bond .
    • Example: 4-Bromo-1-(chloromethyl)-1H-pyrazole is used in Suzuki couplings but requires harsher conditions than bromomethylated counterparts .
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Nitrophenyl substituents (e.g., in 3,5-Bis(4-nitrophenyl)-1H-pyrazole) increase electrophilicity, enhancing reactivity in cycloaddition reactions .
    • Methoxy groups (e.g., in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) stabilize the pyrazole ring via resonance, reducing susceptibility to oxidation .

Critical Analysis of Research Findings

  • Synthetic Yields : Bromomethylated pyrazoles generally achieve higher yields (e.g., 74–85%) compared to chloromethylated analogs (~60–70%), attributed to the superior leaving-group ability of bromide .
  • Biological Potency : Pyrazoles with trifluoromethyl groups (e.g., 3-(trifluoromethyl)-1H-pyrazole) exhibit enhanced metabolic stability and bioavailability, making them preferred in drug design .
  • This highlights the context-dependent utility of substituents.

Biological Activity

4-(Bromomethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈BrN₂
  • Molecular Weight : 202.06 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromomethyl group, which enhances its reactivity and biological potential.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its role in various pharmacological applications.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives containing the bromomethyl group demonstrated enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds related to this compound have shown potential in inhibiting tumor cell proliferation .
  • Anti-inflammatory Effects : Some studies report that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis reveals key features that enhance biological activity:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-3-methyl-1H-pyrazoleC₆H₆BrN₃Lacks tert-butyl groupModerate antibacterial
3-Tert-butyl-1-methyl-1H-pyrazoleC₉H₁₂N₂No bromomethyl groupLow activity
4-(Chloromethyl)-3-tert-butyl-1-methylC₁₁H₁₄ClN₃Chlorine instead of bromineVariable activity

Case Studies

Several case studies highlight the pharmacological evaluation of pyrazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study synthesized various pyrazoles, including those with bromomethyl groups, showing promising results against multiple bacterial strains .
  • Antitubercular Potency : Derivatives were assessed for their ability to inhibit Mycobacterium tuberculosis, revealing that specific modifications significantly improved their efficacy compared to standard treatments .
  • Cytotoxicity Studies : Research examining the cytotoxic effects of pyrazoles on cancer cell lines indicated that certain structural modifications could lead to enhanced anti-cancer properties, warranting further investigation into compounds like this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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